5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Description
This compound features a morpholin-3-one core substituted with a thiophen-2-ylmethyl group at position 4 and a 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl moiety at position 5 (Fig. 1). Its molecular formula is C₁₉H₂₂N₂O₅S, with a predicted molecular weight of 390.45 g/mol. Key physicochemical properties include:
- Boiling point: 630.6 ± 55.0 °C (predicted)
- Density: 1.39 ± 0.1 g/cm³ at 20 °C
- pKa: -0.37 ± 0.20 (indicating strong acidity) .
These structural attributes suggest applications in medicinal chemistry, particularly as intermediates for kinase inhibitors or protease-targeting agents.
Properties
IUPAC Name |
5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-15-12-22-11-14(19(15)10-13-2-1-9-25-13)16(21)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,14H,3-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFSEJODLVTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3COCC(=O)N3CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dioxa-spiro structure : The presence of a dioxane ring fused with an azaspiro structure contributes to its unique pharmacological profile.
- Morpholinone moiety : This feature is known for enhancing bioactivity through various interactions with biological targets.
- Thiophenyl group : The thiophene ring may impart additional biological properties due to its electron-rich nature.
1. Receptor Binding Affinity
Research indicates that derivatives of the dioxa-spiro compound exhibit significant affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated a binding affinity (K(i)) of 5.4 ± 0.4 nM for σ1 receptors and considerable selectivity against σ2 receptors and vesicular acetylcholine transporters . This suggests potential applications in neuropharmacology and pain management.
2. Acetylcholine Antagonistic Activity
The compound has been reported to possess acetylcholine antagonistic activity, which is crucial in treating various gastrointestinal disorders. In studies, it was shown to inhibit the effects of acetylcholine on intestinal contractions in guinea pigs, indicating its potential as a therapeutic agent for gastroenteric spasms and ulcers .
3. Antioxidant Properties
Some studies have indicated that related compounds exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The mechanism involves scavenging free radicals and reducing oxidative damage in cellular systems .
Table 1: Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Sigma Receptor Binding | High affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) |
| Acetylcholine Antagonism | Significant inhibition of acetylcholine-induced contractions in guinea pig intestines |
| Antioxidant Activity | Effective scavenging of free radicals in vitro |
Case Study: Sigma Receptor Ligands
In a study involving various piperidine derivatives, the compound's analogs were synthesized and evaluated for their sigma receptor activity. The results showed that modifications to the morpholine structure could enhance receptor selectivity and potency, making them promising candidates for further development in neuropharmacological applications .
Clinical Implications
The dual activity of acetylcholine antagonism and sigma receptor binding positions this compound as a potential candidate for treating conditions such as:
- Gastrointestinal Disorders : Due to its ability to inhibit gastric acid secretion.
- Neuropathic Pain : Leveraging its sigma receptor interactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focusing on similar compounds demonstrated that derivatives of morpholine and spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.
- Case Study: Anticancer Screening
- A study synthesized various morpholine derivatives and tested their efficacy against breast cancer cells. The results indicated that compounds with similar structural motifs to 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Its thiophene component may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
- Case Study: Antimicrobial Efficacy
Polymer Chemistry
In material science, the unique structure of this compound allows it to be used as a building block for advanced polymers.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Spirocyclic Moieties
AL-1612 (C₁₉H₂₈N₂O₃, MW 332.49 g/mol)
- Structure : Contains a spiro(4.5)decane system linked to an indol-4(5H)-one core.
- Key differences: Lacks the morpholinone and thiophene groups, instead featuring an ethyl and methyl-substituted indole.
- Applications : Reported as a synthetic intermediate in neuroactive compound development .
4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde (C₁₄H₁₇NO₃, MW 247.29 g/mol)
- Structure : Benzaldehyde substituted with the spirocyclic dioxa-aza system.
- Key differences: Absence of morpholinone and thiophene; the aldehyde group enhances electrophilicity for condensation reactions.
- Applications : Utilized in Suzuki-Miyaura couplings for pharmaceutical intermediates .
5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone (C₁₇H₂₀N₂O₃, MW 300.36 g/mol)
Physicochemical Properties Comparison
Notes:
- The target compound’s low pKa distinguishes it from thiazole derivatives (e.g., compounds 4 and 5 in ), which exhibit higher basicity due to their triazole and pyrazole substituents.
- Predicted boiling points and densities for spirocyclic analogues are scarce in literature, highlighting gaps in experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
